molecular formula C10H22O3 B13959849 2-(2-Butoxypropoxy)propan-1-ol

2-(2-Butoxypropoxy)propan-1-ol

Cat. No.: B13959849
M. Wt: 190.28 g/mol
InChI Key: WMDZKDKPYCNCDZ-UHFFFAOYSA-N
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Description

2-(2-Butoxypropoxy)propan-1-ol is a glycol ether derivative characterized by a branched alkoxy chain (butoxypropoxy) attached to a propanol backbone. Such compounds are widely used in industrial applications, including coatings, solvents, and pharmaceutical formulations, due to their balanced hydrophilicity and lipophilicity.

Properties

Molecular Formula

C10H22O3

Molecular Weight

190.28 g/mol

IUPAC Name

2-(2-butoxypropoxy)propan-1-ol

InChI

InChI=1S/C10H22O3/c1-4-5-6-12-10(3)8-13-9(2)7-11/h9-11H,4-8H2,1-3H3

InChI Key

WMDZKDKPYCNCDZ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(C)COC(C)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2-Butoxypropoxy)propan-1-ol can be synthesized through the reaction of propylene oxide with butanol in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of 2-(2-Butoxypropoxy)propan-1-ol involves the continuous reaction of propylene oxide with butanol in a reactor. The process is optimized to achieve maximum efficiency and cost-effectiveness. The product is then purified through distillation to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2-(2-Butoxypropoxy)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Butoxypropoxy)propan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Butoxypropoxy)propan-1-ol involves its interaction with various molecular targets. As a solvent, it facilitates the dissolution of other compounds, enhancing their reactivity and availability. In biological systems, it can interact with cell membranes and proteins, affecting their structure and function .

Comparison with Similar Compounds

Structural Analogs and Positional Isomers

Key structural analogs include:

Compound Name CAS Number Key Structural Feature Relationship to Target Compound
PPG-3 Butyl Ether 95873-44-2 Positional isomer with rearranged ether linkages Same molecular formula, differing in oxygen placement
1-Tert-Butoxypropan-2-ol 57018-52-7 Branched tert-butyl ether substituent Increased steric hindrance vs. linear butoxy group
2-[2-(2-Butoxyethoxy)propoxy]propan-1-ol 95873-44-2 Additional ethoxy group in the chain Enhanced hydrophilicity due to longer ethoxy chain
2-(2-Isopropylphenoxy)propan-1-ol 1226152-58-4 Aromatic isopropylphenoxy group Higher lipophilicity and potential for π-π interactions

Key Observations :

  • PPG-3 Butyl Ether is a positional isomer, sharing identical molecular weight (194.27 g/mol) but differing in ether linkage arrangement. This minor structural difference can lead to variations in solubility and metabolic pathways .
  • 1-Tert-Butoxypropan-2-ol ’s branched structure reduces reactivity and increases hydrophobicity compared to the linear butoxypropoxy chain in the target compound .

Physicochemical Properties

Comparative data for select compounds:

Property 2-(2-Butoxypropoxy)propan-1-ol (Inferred) PPG-3 Butyl Ether 1-Tert-Butoxypropan-2-ol 2-(2-Isopropylphenoxy)propan-1-ol
Molecular Weight (g/mol) ~194.27 194.27 148.23 194.27
LogP (Predicted) ~1.5–2.0 1.5–2.0 ~1.8 ~2.5–3.0 (due to aromatic group)
Solubility Miscible in polar and non-polar solvents Similar to target compound Lower aqueous solubility Limited water solubility

Key Observations :

  • The tert-butyl analog exhibits reduced aqueous solubility due to steric hindrance, whereas PPG-3 Butyl Ether mirrors the target compound’s solvent miscibility .
  • The isopropylphenoxy derivative shows markedly higher lipophilicity, making it suitable for applications requiring non-polar media .

Key Observations :

  • The tert-butyl analog’s carcinogenicity in rodents highlights the importance of substituent effects on toxicity, necessitating stricter safety measures compared to the target compound .
  • PPG-3 Butyl Ether ’s safety profile is considered equivalent to the target compound due to structural and metabolic similarities .

Biological Activity

2-(2-Butoxypropoxy)propan-1-ol, also known as dipropylene glycol butyl ether (DPGBE), is a member of the glycol ether family. This compound is characterized by its viscous liquid form and is primarily utilized in industrial applications due to its solvent properties. Understanding the biological activity of this compound is crucial for evaluating its safety and efficacy in various applications, particularly in consumer products.

  • Chemical Formula : C11_{11}H24_{24}O3_3
  • Molecular Weight : 204.31 g/mol
  • Appearance : Colorless, viscous liquid

The biological activity of 2-(2-butoxypropoxy)propan-1-ol is largely attributed to its role as a solvent. It functions by dissolving or diluting other substances without altering their chemical structure, which enhances the efficiency of various industrial processes.

Biochemical Pathways

Dipropylene glycol butyl ether interacts with biological systems primarily through:

  • Solvent Action : Facilitates the solubility of other compounds, impacting their bioavailability.
  • Cell Membrane Interaction : The compound can integrate into lipid membranes, potentially affecting membrane fluidity and permeability.

Toxicological Profile

Research indicates that 2-(2-butoxypropoxy)propan-1-ol has low acute toxicity. However, it may pose health risks upon prolonged exposure. Key findings include:

Study Findings
Acute Toxicity Low toxicity observed in oral and dermal exposure studies.
Chronic Exposure Potential for skin irritation and respiratory issues with prolonged inhalation.
Developmental Toxicity Limited evidence suggests potential developmental effects in animal studies at high concentrations.

Case Study 1: Developmental Toxicity Assessment

A study conducted by Health Canada assessed the developmental toxicity of 2-(2-butoxypropoxy)propan-1-ol. The results indicated that while the compound did not meet criteria for persistence or bioaccumulation, there was a noted risk during high exposure scenarios, particularly via inhalation during consumer product use .

Case Study 2: Industrial Application Safety

In an industrial setting, a review of safety data sheets (SDS) for products containing dipropylene glycol butyl ether highlighted its effectiveness as a solvent with minimal adverse effects reported under normal handling conditions. However, recommendations for proper ventilation and personal protective equipment were emphasized to mitigate potential inhalation risks.

Pharmacokinetics

The absorption and metabolism of 2-(2-butoxypropoxy)propan-1-ol vary based on the route of exposure:

  • Dermal Absorption : Moderate absorption through the skin.
  • Inhalation : Rapid absorption into systemic circulation when inhaled.
  • Metabolism : Primarily metabolized in the liver to less toxic metabolites.

Environmental Impact

Environmental assessments indicate that dipropylene glycol butyl ether has low ecological toxicity. It is readily biodegradable, minimizing long-term environmental risks. However, monitoring is necessary to ensure that concentrations do not exceed safe levels in aquatic environments.

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